molecular formula C13H22N6 B6972163 N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine

Cat. No.: B6972163
M. Wt: 262.35 g/mol
InChI Key: SRJHPRSXQNGUPF-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity .

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-13(2,3)19-11-12(15-16-19)10-17(4)8-9-18-7-5-6-14-18/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJHPRSXQNGUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN(C)CCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine typically involves the following steps:

    Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.

    Introduction of the tert-butyl group: The tert-butyl group is introduced to the triazole ring through alkylation.

    Attachment of the pyrazole moiety: The pyrazole ring is then attached to the triazole ring via a methyl bridge.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine primarily undergoes:

    Click Chemistry Reactions: It is a key ligand in CuAAC reactions, facilitating the formation of 1,2,3-triazoles from azides and alkynes.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazole and pyrazole rings.

Common Reagents and Conditions

    Copper Catalysts: Copper(I) salts are commonly used as catalysts in CuAAC reactions.

    Solvents: Water, DMSO, and DMF are frequently used solvents due to their ability to dissolve both the reactants and the product.

    Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products formed from reactions involving this compound are 1,2,3-triazoles, which are valuable in various chemical and biological applications .

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, stabilizing the catalytic complex and facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process involves the formation of a copper-acetylide intermediate, which then reacts with the azide to produce the triazole product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its superior water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity. These properties make it particularly valuable in biological and medicinal chemistry applications .

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